

# Chemical structure and CAS number for YM-244769 dihydrochloride.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: YM-244769 dihydrochloride

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## An In-depth Technical Guide to YM-244769 Dihydrochloride

This technical guide provides a comprehensive overview of **YM-244769 dihydrochloride**, a potent and selective inhibitor of the Na<sup>+</sup>/Ca<sup>2+</sup> exchanger (NCX). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical properties, mechanism of action, and experimental applications.

## Chemical Structure and Properties

**YM-244769 dihydrochloride** is a benzyloxyphenyl derivative that functions as a highly selective inhibitor of the Na<sup>+</sup>/Ca<sup>2+</sup> exchanger, with a particular preference for the NCX3 isoform.

- IUPAC Name: N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide Dihydrochloride[1]
- Synonyms: YM-244769 2HCl, YM 244769[1]
- Chemical Formula: C<sub>26</sub>H<sub>24</sub>Cl<sub>2</sub>FN<sub>3</sub>O<sub>3</sub>[1]
- Molecular Weight: 516.39 g/mol [1][2]
- CAS Number: 1780390-65-9 (Note: This CAS number is most frequently cited for the dihydrochloride salt. Other CAS numbers such as 837424-39-2 may refer to other salt forms or batches)[2][3][4].

## Mechanism of Action

**YM-244769 dihydrochloride** is a potent, selective, and orally active inhibitor of the Na<sup>+</sup>/Ca<sup>2+</sup> exchanger (NCX).[3] Its primary mechanism involves the inhibition of the reverse mode (Ca<sup>2+</sup> entry) of the exchanger, thereby preventing intracellular Ca<sup>2+</sup> overload, a key factor in cellular damage under pathological conditions like hypoxia/reoxygenation.[1][5][6]

The compound exhibits significant isoform selectivity, preferentially inhibiting NCX3.[5][7][8] The inhibition of NCX3 is reported to be 3.8 to 5.3 times more potent than its effect on NCX1 or NCX2.[7][8] In contrast, it does not significantly impact the forward mode (Ca<sup>2+</sup> efflux) of the exchanger.[7][8] This targeted action makes YM-244769 a valuable tool for studying the specific roles of NCX isoforms and a potential therapeutic agent for conditions involving NCX3-mediated calcium dysregulation, such as neuronal injury.[5][8]

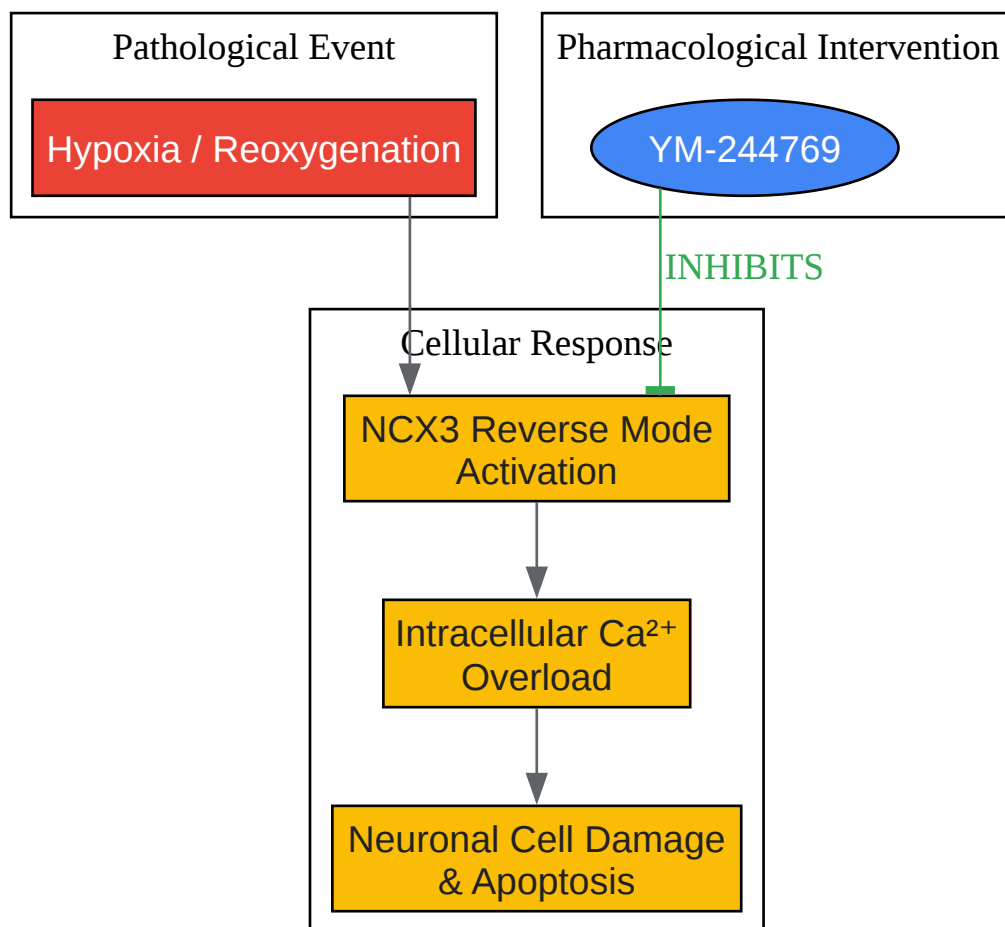
## Quantitative Data

The inhibitory potency of YM-244769 has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC<sub>50</sub>) values highlight its selectivity for the NCX3 isoform and the reverse mode of exchanger activity.

Target	Experimental System	Mode of Action	IC <sub>50</sub> Value	Reference
NCX3	NCX3-transfected cells	Reverse Mode (Na <sup>+</sup> -dependent <sup>45</sup> Ca <sup>2+</sup> uptake)	18 nM	[5][7][8]
NCX	General	Unidirectional Outward Current (Ca <sup>2+</sup> entry)	50 nM	[3][4][9]
NCX1	Guinea Pig Cardiac Myocytes	Bidirectional Current (Outward & Inward)	~100 nM	[6]
NCX1	Guinea Pig Cardiac Myocytes	Unidirectional Outward Current (Ca <sup>2+</sup> entry)	50 nM	[6]

## Signaling Pathway and Protective Mechanism

YM-244769 confers neuroprotection by interrupting the signaling cascade that leads to cell death following ischemic events. During hypoxia and subsequent reoxygenation, the reverse mode of NCX3 is activated, leading to a toxic influx of  $\text{Ca}^{2+}$ . YM-244769 directly inhibits this step, preserving calcium homeostasis and preventing downstream apoptotic pathways.



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Mechanism of YM-244769 neuroprotection.

## Experimental Protocols

YM-244769 is widely used in preclinical research to investigate the pathophysiology of ischemic injury. Below are summaries of key experimental methodologies cited in the literature.

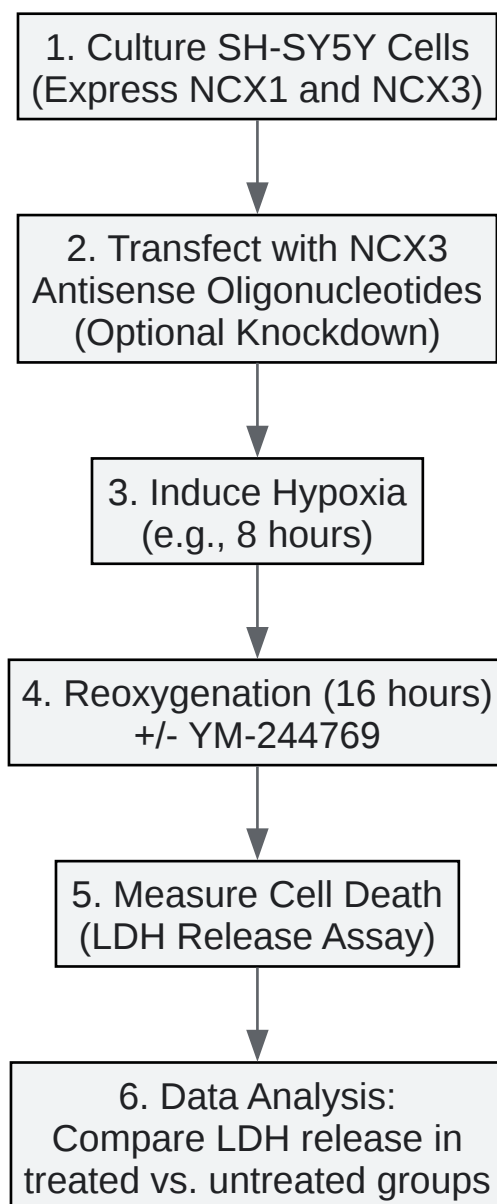
## Assessment of NCX Inhibition in Transfected Cells

This protocol is used to determine the isoform-specific inhibitory activity of YM-244769.

- Cell Culture: CCL39 fibroblasts are stably transfected to express specific NCX isoforms (NCX1, NCX2, or NCX3).<sup>[7]</sup>
- Assay: The inhibitory effect is measured by quantifying intracellular Na<sup>+</sup>-dependent <sup>45</sup>Ca<sup>2+</sup> uptake.<sup>[7][8]</sup>
- Procedure:
  - Transfected cells are cultured to confluence.
  - Cells are pre-incubated with varying concentrations of YM-244769.
  - The assay is initiated by replacing the medium with one containing <sup>45</sup>Ca<sup>2+</sup> and Na<sup>+</sup> to induce reverse mode exchange.
  - After a defined incubation period, the reaction is stopped, and cells are washed.
  - Intracellular <sup>45</sup>Ca<sup>2+</sup> is measured using a scintillation counter.
  - IC<sub>50</sub> values are calculated by plotting the percentage of inhibition against the drug concentration.

## Neuroprotection Assay in SH-SY5Y Cells

This method evaluates the protective effects of YM-244769 against hypoxia-reoxygenation-induced neuronal cell death.<sup>[7][8]</sup>



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Workflow for neuroprotection assay.

- Cell Line: Human neuroblastoma SH-SY5Y cells, which endogenously express both NCX1 and NCX3, are used.[5][8]
- Procedure:
  - SH-SY5Y cells are cultured under standard conditions.

- To confirm the specific role of NCX3, a subset of cells can be treated with antisense oligonucleotides to knock down NCX3 expression.[7][8]
- Cells are subjected to a period of hypoxia (e.g., 8 hours in a low-oxygen chamber).
- Following hypoxia, the cells are returned to normoxic conditions (reoxygenation) for a period (e.g., 16 hours). YM-244769 is added to the medium at the start of reoxygenation. [7]
- Cell viability and death are assessed, typically by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell membrane damage.[7]

## Electrophysiological Measurement in Cardiac Myocytes

This protocol directly measures the effect of YM-244769 on the NCX current ( $I_{NCX}$ ) using electrophysiological techniques.

- Model System: Single cardiac ventricular myocytes are isolated from guinea pigs.[6]
- Technique: The whole-cell voltage-clamp technique is employed to control the membrane potential and measure the resulting ionic currents.[6]
- Procedure:
  - A glass micropipette filled with a specific intracellular solution is sealed onto a single myocyte.
  - The cell membrane under the pipette is ruptured to allow electrical access to the cell interior.
  - The  $I_{NCX}$  is pharmacologically isolated from other membrane currents.
  - YM-244769 is applied to the cell via the extracellular solution in a concentration-dependent manner.
  - The bidirectional and unidirectional  $I_{NCX}$  are measured to determine the  $IC_{50}$  values for both the  $Ca^{2+}$  entry and  $Ca^{2+}$  exit modes of the exchanger.[6]

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- To cite this document: BenchChem. [Chemical structure and CAS number for YM-244769 dihydrochloride.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3179259#chemical-structure-and-cas-number-for-ym-244769-dihydrochloride]

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